

Application Notes and Protocols for Immunohistochemistry Staining with [Your Compound Name]

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Compound of Interest

Compound Name: *Pbi-6dnj*

Cat. No.: *B15573691*

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Introduction

Product Information

Product Name	[Your Compound Name]
Catalog Number	[Catalog Number]
Target	[Target Molecule]
Reactivity	Human, Mouse, Rat (Please refer to the datasheet for a complete list)
Application	Immunohistochemistry (Paraffin)
Storage	Store at 2-8°C. Do not freeze.
Formulation	Ready-to-use solution in a proprietary buffer with preservative.

Principle of the Assay

Recommended Staining Protocol

Materials Required but Not Provided:

- Positive and negative control tissues
- Microscope slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
- Wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST)
- Peroxidase blocking solution (e.g., 3% Hydrogen Peroxide)
- Blocking serum
- Secondary antibody (e.g., HRP-conjugated anti-[Host Species of Primary Antibody] IgG)
- DAB chromogen kit
- Hematoxylin counterstain
- Mounting medium

Staining Procedure:

- Deparaffinization and Rehydration: a. Immerse slides in xylene for 2 x 5 minutes. b. Immerse slides in 100% ethanol for 2 x 2 minutes. c. Immerse slides in 95% ethanol for 2 minutes. d. Immerse slides in 70% ethanol for 2 minutes. e. Rinse slides in running deionized water for 5 minutes.
- Antigen Retrieval: a. Pre-heat antigen retrieval solution to 95-100°C. b. Immerse slides in the pre-heated solution and incubate for 20 minutes. c. Allow slides to cool in the solution for 20 minutes at room temperature. d. Rinse slides with wash buffer.

- Peroxidase and Protein Blocking: a. Incubate slides with peroxidase blocking solution for 10 minutes to quench endogenous peroxidase activity. b. Rinse slides with wash buffer. c. Incubate slides with blocking serum for 30 minutes to block non-specific binding sites.
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- Secondary Antibody and Detection: a. Rinse slides with wash buffer (3 x 5 minutes). b. Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature. c. Rinse slides with wash buffer (3 x 5 minutes). d. Apply the DAB chromogen solution and incubate for 5-10 minutes, or until the desired stain intensity is reached. e. Rinse slides with deionized water to stop the reaction.
- Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin for 1-2 minutes. b. Rinse slides with running tap water. c. Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%). d. Clear the slides in xylene and mount with a permanent mounting medium.

Data and Expected Results

Tissue Type	Recommended Dilution	Expected Staining Pattern
Human Colon Carcinoma	1:100 - 1:200	Cytoplasmic and membranous
Mouse Brain (Hippocampus)	1:50 - 1:100	Neuronal cytoplasmic
Rat Kidney	1:200 - 1:400	Tubular epithelial cytoplasmic

Parameter	Recommended Condition
Antigen Retrieval Buffer	Citrate Buffer, pH 6.0
Incubation Time (Primary)	60 minutes at Room Temperature
Detection System	HRP-Polymer
Substrate/Chromogen	DAB

Visualizations

Hypothetical Signaling Pathway of [Target Molecule]

Experimental Workflow for Immunohistochemistry

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